molecular formula C17H16ClN3O2S B11314178 2-(2-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(2-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11314178
M. Wt: 361.8 g/mol
InChI Key: YINJFOTWZDQJTG-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the chlorophenol derivative, which undergoes etherification to introduce the chlorophenoxy group. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C17H16ClN3O2S/c1-12(23-15-7-3-2-6-14(15)18)17(22)20-16-8-9-19-21(16)11-13-5-4-10-24-13/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

YINJFOTWZDQJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=CC=C3Cl

Origin of Product

United States

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